molecular formula C20H20N2O2 B1672599 Feprazone CAS No. 30748-29-9

Feprazone

Numéro de catalogue: B1672599
Numéro CAS: 30748-29-9
Poids moléculaire: 320.4 g/mol
Clé InChI: RBBWCVQDXDFISW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Introduction to Feprazone

This compound, a non-steroidal anti-inflammatory drug (NSAID), has been explored for its therapeutic applications primarily in the treatment of inflammatory conditions such as rheumatoid arthritis. Its unique properties have garnered attention in various clinical studies, highlighting its efficacy and safety profile compared to traditional NSAIDs like aspirin.

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in clinical trials. A notable double-blind crossover study compared this compound (600 mg daily) with aspirin (3.6 g daily) in patients with rheumatoid arthritis. Results indicated that this compound was superior to aspirin across multiple efficacy parameters, including pain relief and functional improvement .

Gastrointestinal Tolerance

One of the critical advantages of this compound over other NSAIDs is its gastrointestinal tolerance. An uncontrolled study involving patients with known NSAID intolerance showed that all participants experienced an improvement in gastrointestinal symptoms while on this compound, with the majority reporting no adverse effects . This suggests that this compound may be a safer alternative for patients at risk of gastrointestinal complications.

Hepatic Safety Profile

Despite its benefits, there are concerns regarding the hepatic safety of this compound. Two case reports documented instances of jaundice following this compound therapy, indicating potential liver toxicity in susceptible individuals . These findings underscore the necessity for monitoring liver function during treatment.

Cellular Mechanisms

Research has also explored the cellular mechanisms underlying this compound's actions. A study indicated that this compound could prevent free fatty acid-induced cell death in human aortic endothelial cells, suggesting potential cardiovascular protective effects . This aspect warrants further investigation to elucidate its role in vascular health.

Comprehensive Data Table

Study Population Dosage Outcome Findings
Rheumatoid arthritis patients600 mg/dayEfficacy vs AspirinThis compound superior in pain relief and function
Patients intolerant to NSAIDsVariableGastrointestinal toleranceAll reported improvement, majority asymptomatic
Two patients with liver injuryN/AHepatic safetyJaundice developed within one month of therapy
Human aortic endothelial cellsN/ACellular protectionAmeliorated cell death induced by free fatty acids

Case Study 1: Efficacy in Rheumatoid Arthritis

In a randomized controlled trial, patients receiving this compound showed marked improvements in joint tenderness and overall function compared to those treated with aspirin. The study highlighted not only the analgesic properties of this compound but also its reduced side effects, particularly gastrointestinal irritation .

Case Study 2: Hepatic Injury

Two cases were reported where patients developed jaundice after initiating this compound therapy. Both cases required discontinuation of the drug, emphasizing the need for vigilance regarding liver function tests during treatment .

Mécanisme D'action

Target of Action

Feprazone is a nonsteroidal anti-inflammatory drug (NSAID) and a cyclooxygenase (COX) inhibitor . It primarily targets COX enzymes, which play a crucial role in the production of prostaglandins that mediate pain and inflammation.

Mode of Action

This compound interacts with its primary targets, the COX enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

This compound affects several biochemical pathways. It mitigates the activation of the TLR4/MyD88/NF-κB pathway, which plays a significant role in inflammation and immune responses . Additionally, this compound inhibits the SOX-4/ADAMTS-5 signaling pathway, which is involved in the degradation of Aggrecan, a major component of cartilage .

Pharmacokinetics

This compound is efficiently absorbed in the body, with a plasma elimination half-life of 29.5-33.5 hours . The apparent volume of distribution and clearance are similar to those of phenylbutazone, a related compound . The protein binding of certain drugs, such as Valproic acid, can be decreased when combined with this compound .

Result of Action

This compound has several molecular and cellular effects. It ameliorates cell death in human aortic endothelial cells (HAECs) induced by free fatty acids (FFAs), restores cell viability, and reduces the release of lactate dehydrogenase (LDH) . It also reduces the production of mitochondrial reactive oxygen species (ROS), preventing oxidative stress . Furthermore, this compound decreases the expression of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), which are involved in tissue remodeling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of FFAs can induce endothelial dysfunction, which this compound can counteract . Additionally, the drug’s anti-adipogenic and anti-obesity capacities can be observed in both in vitro 3 T3-L1 cells and in vivo mice models .

Analyse Biochimique

Biochemical Properties

Feprazone is a non-steroidal anti-inflammatory drug (NSAID) and COX inhibitor that is 10-fold selective for COX-2 over COX-1 . It interacts with enzymes such as COX-1 and COX-2, inhibiting their activity and reducing the production of prostaglandins, which are involved in inflammation and pain .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to ameliorate Free Fatty Acid (FFA)-induced cell death of human aortic endothelial cells (HAECs) by restoring cell viability and reducing the release of lactate dehydrogenase (LDH) . It also ameliorated FFA-induced oxidative stress by reducing the production of mitochondrial reactive oxygen species (ROS) .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It prevents FFA-induced activation of the toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/ nuclear factor kappa-B (NF-κB) signaling pathway . This pathway is involved in the inflammatory response, and its inhibition by this compound can help reduce inflammation.

Temporal Effects in Laboratory Settings

One study showed that this compound was significantly superior to aspirin in all the parameters tested . All twenty patients in the study showed an improvement of their gastrointestinal symptoms, nineteen reporting no symptoms at all when taking the new preparation .

Metabolic Pathways

As an NSAID, it is likely to be involved in the arachidonic acid pathway, where it inhibits the COX enzymes and reduces the production of prostaglandins .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la féprazone implique la réaction de la phénylhydrazine avec l'ester acétoacétique pour former un dérivé de la pyrazolone. Cet intermédiaire est ensuite mis à réagir avec le chlorure de benzyle pour introduire le groupe benzyle, suivi d'une prénylation pour obtenir la féprazone .

Méthodes de production industrielle

La production industrielle de la féprazone suit généralement la même voie de synthèse, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et une pureté du produit final. Les solvants et les catalyseurs utilisés dans le processus sont soigneusement choisis pour minimiser les impuretés et les sous-produits .

Analyse Des Réactions Chimiques

Types de réactions

La féprazone subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la féprazone peut produire des oxydes, tandis que la réduction peut produire des dérivés réduits .

Comparaison Avec Des Composés Similaires

La féprazone est similaire à d'autres AINS comme la phénylbutazone et l'ibuprofène. sa structure prénylée est unique, ce qui peut contribuer à ses propriétés pharmacologiques spécifiques . Des composés similaires comprennent :

La structure et le mécanisme d'action uniques de la féprazone en font un composé précieux à la fois en recherche et en applications thérapeutiques.

Activité Biologique

Feprazone, a pyrazolidinedione derivative, has garnered attention for its anti-inflammatory properties and potential therapeutic applications in various diseases, particularly inflammatory conditions and atherosclerosis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and safety profile based on recent studies.

This compound has a molecular formula of C20H20N2O2C_{20}H_{20}N_{2}O_{2} and a molecular weight of 320.4 g/mol. Its structure is pivotal in determining its biological activity, particularly its interaction with various biological pathways.

This compound primarily functions as an anti-inflammatory agent through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : this compound significantly reduces the expression of pro-inflammatory cytokines such as IL-6 and IL-8 in human aortic endothelial cells (HAECs) exposed to free fatty acids (FFAs). This effect is dose-dependent, with higher concentrations leading to more substantial reductions in cytokine levels .
  • Oxidative Stress Reduction : The compound mitigates oxidative stress by decreasing reactive oxygen species (ROS) production, which is often elevated during inflammatory responses. In studies, this compound reduced ROS levels significantly compared to untreated controls .
  • Modulation of Adhesion Molecules : this compound decreases the expression of adhesion molecules like VCAM-1 and ICAM-1, which are crucial for monocyte adhesion during inflammation. This action suggests potential benefits in preventing atherosclerosis by improving endothelial function .
  • Inhibition of TLR4/MyD88/NF-κB Pathway : The compound inhibits the activation of the TLR4/MyD88/NF-κB signaling pathway, which is implicated in the inflammatory response associated with atherosclerosis. By blocking this pathway, this compound may help prevent the progression of vascular inflammation and related diseases .

Case Studies

  • Rheumatoid Arthritis : In a double-blind crossover trial comparing this compound (600 mg daily) to aspirin (3.6 g daily), this compound demonstrated superior efficacy in alleviating symptoms of rheumatoid arthritis. Patients reported significant improvements in joint pain and overall function, with fewer gastrointestinal side effects compared to traditional NSAIDs .
  • Gastrointestinal Tolerance : An uncontrolled study involving twenty patients with rheumatoid arthritis who had previously experienced intolerance to other medications showed that all patients reported improved gastrointestinal symptoms while taking this compound, highlighting its favorable safety profile .
  • Hepatic Injury Reports : Despite its benefits, there are reports of hepatic injury associated with this compound therapy. Two cases documented jaundice within one month of starting treatment, indicating a need for monitoring liver function during therapy .

Safety Profile

While this compound is generally well-tolerated, it can cause adverse effects, particularly concerning liver health. The potential for hepatotoxicity necessitates caution and regular monitoring in patients receiving this medication. Moreover, interactions with other drugs such as aceclofenac and acetylsalicylic acid may increase the risk or severity of side effects .

Summary of Biological Activity

Biological Activity Effect Reference
Inhibition of IL-6 and IL-8Reduced pro-inflammatory cytokines
Decrease in ROS productionMitigated oxidative stress
Reduced VCAM-1 and ICAM-1Lowered monocyte adhesion
Inhibition of TLR4/MyD88/NF-κBPrevented vascular inflammation
Improved symptoms in arthritisSuperior efficacy over aspirin
Reports of hepatic injuryNeed for liver monitoring

Propriétés

IUPAC Name

4-(3-methylbut-2-enyl)-1,2-diphenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-15(2)13-14-18-19(23)21(16-9-5-3-6-10-16)22(20(18)24)17-11-7-4-8-12-17/h3-13,18H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBWCVQDXDFISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023051
Record name Feprazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30748-29-9
Record name Feprazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30748-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Feprazone [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030748299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Feprazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13364
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Feprazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Feprazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FEPRAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BVX6J0CGR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Feprazone
Reactant of Route 2
Feprazone
Reactant of Route 3
Feprazone
Reactant of Route 4
Feprazone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.